molecular formula C10H14 B12772751 8,9-Dihydrodicyclopentadiene, exo- CAS No. 3129-29-1

8,9-Dihydrodicyclopentadiene, exo-

Cat. No.: B12772751
CAS No.: 3129-29-1
M. Wt: 134.22 g/mol
InChI Key: HANKSFAYJLDDKP-XFWSIPNHSA-N
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Description

Significance of Polycyclic Hydrocarbons in Advanced Organic Synthesis and Materials Science Research

Polycyclic hydrocarbons (PAHs) represent a critical class of organic compounds characterized by multiple fused aromatic rings. wikipedia.orgnih.gov Their extended π-electron systems endow them with unique electronic, optical, and mechanical properties, making them foundational to various areas of advanced organic synthesis and materials science. sioc-journal.cnnumberanalytics.com In organic synthesis, PAHs serve as versatile scaffolds for the construction of complex molecular architectures. rsc.org The introduction of heteroatoms, such as nitrogen or boron, into the PAH framework can further fine-tune their electronic and structural properties, leading to novel functionalities. rsc.orgresearchgate.net

In the realm of materials science, PAHs are at the forefront of research into next-generation electronic and optoelectronic devices. sioc-journal.cn Their inherent semiconducting properties make them attractive for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The study of PAHs has gained additional momentum with the rise of graphene, as PAHs can be considered as precisely defined nanoscale fragments of graphene, offering a bottom-up approach to understanding and engineering graphene-based materials. researchgate.net Furthermore, their rigid and planar structures contribute to the development of materials with high thermal stability and mechanical strength. numberanalytics.com

Historical Context and Evolution of Academic Research on Dicyclopentadiene (B1670491) Derivatives

The history of dicyclopentadiene (DCPD) research dates back to 1885 when it was first identified as a C₁₀H₁₂ hydrocarbon from the pyrolysis of phenol (B47542) by Henry Roscoe. wikipedia.org However, its correct dimeric structure, resulting from the Diels-Alder reaction of two cyclopentadiene (B3395910) molecules, was not deduced until 1931 by Alder and coworkers. wikipedia.org Initially sourced from coal tar, the large-scale availability of DCPD as a byproduct of steam cracking of petroleum fractions to produce ethylene (B1197577) propelled its industrial and academic importance. wikipedia.orgppor.az

Early research focused on understanding the fundamental chemistry of DCPD, including the stereoselectivity of its formation, which predominantly yields the endo isomer as the kinetically favored product. wikipedia.org Prolonged heating leads to isomerization to the more thermodynamically stable exo isomer. wikipedia.org This fundamental understanding of the endo-exo isomerism laid the groundwork for the development of a wide array of dicyclopentadiene derivatives. Over the decades, research has evolved from basic characterization to the utilization of DCPD and its derivatives as monomers in the production of a diverse range of polymers and resins, including unsaturated polyesters, elastomers, and high-energy-density fuels. nih.govresearchgate.net The development of catalysts for controlling the polymerization and hydrogenation of DCPD derivatives has been a significant area of investigation, driving the creation of materials with tailored properties. ppor.azresearchgate.net

Scope and Contemporary Research Focus on exo-8,9-Dihydrodicyclopentadiene in Scholarly Chemical Literature

Contemporary scholarly research on exo-8,9-Dihydrodicyclopentadiene is primarily centered on its role as a key intermediate in catalytic hydrogenation processes and as a monomer in advanced polymerization techniques. The selective hydrogenation of dicyclopentadiene to its fully saturated analogue, exo-tetrahydrodicyclopentadiene (B1248782) (a high-energy fuel known as JP-10), proceeds through dihydrodicyclopentadiene (B10047) intermediates. researchgate.netresearchgate.net DFT simulations have confirmed that the double bond in the norbornene ring of dicyclopentadiene is more susceptible to saturation, making 8,9-dihydrodicyclopentadiene a major intermediate in this process. ppor.azresearchgate.net

A significant area of modern research involves the use of exo-8,9-Dihydrodicyclopentadiene in Ring-Opening Metathesis Polymerization (ROMP). acs.org Studies have shown that the exo isomer of dicyclopentadiene and its derivatives are generally more reactive in ROMP than their endo counterparts. researchgate.net For instance, exo-dihydrodicyclopentadiene has been utilized as a monomer in metal-free ROMP, initiated by photoredox catalysis, to create novel polymers. rsc.org This line of research is aimed at developing new polymeric materials with specific thermal and mechanical properties. The ability to precisely control the polymerization of monomers like exo-8,9-Dihydrodicyclopentadiene opens avenues for creating advanced materials, such as those used in self-healing polymers and for microencapsulation applications. acs.org

Physical and Chemical Properties of exo-8,9-Dihydrodicyclopentadiene

The following table summarizes some of the calculated physical and chemical properties of exo-8,9-Dihydrodicyclopentadiene.

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₄ nist.gov
Molecular Weight134.22 g/mol chemeo.com
Normal Boiling Point (Tboil)447.18K chemeo.com
Critical Temperature (Tc)663.03K chemeo.com
Critical Pressure (Pc)3228.31kPa chemeo.com
Enthalpy of Vaporization (ΔvapH°)37.75kJ/mol chemeo.com
Enthalpy of Fusion (ΔfusH°)16.25kJ/mol chemeo.com
Standard Gibbs Free Energy of Formation (ΔfG°)225.72kJ/mol chemeo.com
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-0.05kJ/mol chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)2.609 chemeo.com
Log10 of Water Solubility (log10WS)-2.58 chemeo.com
McGowan's Characteristic Volume (McVol)114.880ml/mol chemeo.com
Non-polar Retention Indices (Inp)1024.00 chemeo.com

Properties

CAS No.

3129-29-1

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9+,10-/m1/s1

InChI Key

HANKSFAYJLDDKP-XFWSIPNHSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2C=CC3

Canonical SMILES

C1CC2CC1C3C2C=CC3

Origin of Product

United States

Advanced Synthetic Methodologies for Exo 8,9 Dihydrodicyclopentadiene and Its Analogs

Stereoselective Synthesis of the exo-Diastereomer: Mechanistic Insights and Stereochemical Control

The controlled synthesis of the exo-diastereomer of 8,9-dihydrodicyclopentadiene requires a deep understanding of the mechanisms governing the formation of the dicyclopentadiene (B1670491) skeleton and the subsequent selective reduction of one of its double bonds.

Cycloaddition Reactions in the Formation of Dicyclopentadiene Skeletons (e.g., Diels-Alder)

The foundational structure of dicyclopentadiene is assembled through a [4+2] cycloaddition, specifically the Diels-Alder reaction, where two molecules of cyclopentadiene (B3395910) react with each other. rsc.orgsylzyhg.com In this reaction, one cyclopentadiene molecule acts as the diene and the other as the dienophile. This dimerization is a key process in organic synthesis for building cyclic compounds and is noted for its stereospecificity. rsc.orgsylzyhg.com

The reaction typically yields the endo-isomer as the major product under kinetic control due to favorable secondary orbital interactions. However, the exo-isomer is the thermodynamically more stable product. The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃), can accelerate the Diels-Alder reaction. nih.gov This catalytic approach was pivotal in landmark syntheses, such as that of prostaglandin (B15479496) F₂α. nih.gov While Lewis acids enhance the reaction rate, achieving high selectivity for the less-favored exo-isomer in the initial cycloaddition remains a significant challenge. The isomerization of the more common endo-dicyclopentadiene (B155271) to the exo-form can be achieved through thermal treatment at elevated temperature and pressure or through catalysis. researchgate.net

Targeted Hydrogenation Strategies for exo-Selectivity

The synthesis of 8,9-dihydrodicyclopentadiene from dicyclopentadiene is achieved through selective hydrogenation. The double bond within the bicyclo[2.2.1]heptene (norbornene) ring system is more strained and thus more reactive towards hydrogenation than the double bond in the cyclopentene (B43876) ring. beilstein-journals.orgresearchgate.netbeilstein-journals.org Density Functional Theory (DFT) simulations have confirmed that the norbornene ring's double bond is easier to saturate, making 8,9-dihydrodicyclopentadiene (8,9-DHDCPD) the primary intermediate product. beilstein-journals.orgresearchgate.netbeilstein-journals.orgscribd.comnih.gov

The primary challenge lies in controlling the stereochemistry of the resulting dihydro- product. Since the starting material is predominantly endo-dicyclopentadiene, direct hydrogenation typically yields endo-8,9-dihydrodicyclopentadiene. The ultimate goal for applications like high-energy-density fuels is often the fully saturated exo-tetrahydrodicyclopentadiene (B1248782) (exo-THDCPD), also known as JP-10. nih.govnih.govresearchgate.net The established industrial process involves the hydrogenation of endo-dicyclopentadiene to endo-tetrahydrodicyclopentadiene (B1210996), followed by an isomerization step to yield the desired exo-isomer. nih.govresearchgate.net This isomerization is the most challenging step in the process. Achieving the exo-configuration at the dihydrodicyclopentadiene (B10047) stage requires either starting with the less common exo-dicyclopentadiene (B1634043) or developing a direct stereoselective hydrogenation or isomerization method for the endo-8,9-dihydrodicyclopentadiene intermediate.

Novel Catalyst Systems for Stereocontrolled Synthesis of exo-8,9-Dihydrodicyclopentadiene

The development of advanced catalyst systems is central to overcoming the challenges of stereocontrol in the synthesis of exo-8,9-dihydrodicyclopentadiene. Research has focused on both transition metal-based catalysts and emerging organocatalytic methods.

Transition Metal-Catalyzed Approaches

Transition metal catalysts are widely employed for both the hydrogenation of dicyclopentadiene and the crucial endo-to-exo isomerization. A variety of metals have shown efficacy, with nickel and palladium being common choices for hydrogenation. researchgate.net

Catalysts such as Raney Ni, nickel-alloy catalyst SRNA-4, and supported catalysts like Pd/C, Pd/γ-Al₂O₃, and various metals on supports like SBA-15 have been extensively studied. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov SRNA-4, for instance, exhibits significantly higher activity than Raney Ni, enabling the reaction to proceed at lower temperatures. beilstein-journals.orgresearchgate.netbeilstein-journals.org The choice of catalyst and support can be tuned to optimize conversion and selectivity. For the critical isomerization step, acidic catalysts are required. While traditional catalysts like AlCl₃ are effective, they pose environmental and handling challenges. beilstein-journals.org This has driven research into solid acid catalysts like zeolites (e.g., Hβ, HY, HZSM-5) and metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net Bifunctional catalysts that combine a hydrogenation metal site (e.g., Ni, Pt, Au) with an acidic support (e.g., γ-Al₂O₃, Hβ zeolite) have been developed to perform hydrogenation and isomerization in a single step or a continuous process. nih.govbeilstein-journals.org

Interactive Table: Transition Metal Catalysts for Dicyclopentadiene (DCPD) Conversion

Catalyst System Reaction Step Conditions Conversion/Selectivity Reference
Ni/γ-Al₂O₃ + Ni/Hβ Hydrogenation & Isomerization Continuous flow, fixed-bed reactor 100% DCPD conversion, 70% selectivity for exo-THDCPD nih.govbeilstein-journals.org
SRNA-4 Hydrogenation 373 K for 1h, then 403 K for 4h; 1.5 MPa H₂ 98.5% yield of THDCPD beilstein-journals.orgbeilstein-journals.org
Pd/γ-Al₂O₃ Hydrogenation Solvent-free >98.5% purity of endo-THDCPD nih.govresearchgate.net
AlCl₃ Isomerization 23.5 °C, in Dichloromethane (DCM) >99% purity of exo-THDCPD nih.govresearchgate.net
Supported Au Hydrogenation & Isomerization Single-step, liquid-phase High conversion and selectivity to exo-THDCPD
Ni@SiO₂ Hydrogenation 20-120 °C, 5 MPa H₂ 99.9% DCPD conversion, >92% endo-THDCPD yield sylzyhg.com
MIL-100(Fe) Isomerization Solvent-free High catalytic activity for endo- to exo-DCPD researchgate.net
UiO-66-vac (MOF) Isomerization Solvent-free High yield and conversion of endo- to exo-DCPD researchgate.net

Organocatalytic Methods

While transition metals dominate the field, organocatalysis presents an attractive, metal-free alternative. The application of organocatalysts to the synthesis of exo-8,9-dihydrodicyclopentadiene is an emerging area. Research has shown that organocatalysts can be highly effective for the precursor Diels-Alder reaction. For example, chiral amines have been used to catalyze the highly enantioselective Diels-Alder reaction between aldehydes and cyclopentadiene. scribd.com More recently, halogen bond-donor organocatalysts have been shown to activate α,β-unsaturated carbonyl compounds in their cycloaddition with cyclopentadiene. beilstein-journals.org

For the crucial isomerization step, metal-organic frameworks (MOFs) represent a promising bridge between heterogeneous and organocatalysis. MOFs like UiO-66 and MIL-100, which consist of metal nodes and organic linkers, have been successfully used as catalysts for the isomerization of endo- to exo-dicyclopentadiene under solvent-free conditions. researchgate.netresearchgate.net This approach leverages the acidic sites within the MOF structure to facilitate the reaction. While not purely organocatalytic due to the metal component, the tunability of the organic linkers offers a pathway for designing more sophisticated catalytic environments. The direct application of purely organocatalytic systems for the selective hydrogenation or isomerization of dicyclopentadiene isomers is a field that warrants further exploration.

Green Chemistry Principles in exo-8,9-Dihydrodicyclopentadiene Synthesis

The industrial-scale synthesis of dicyclopentadiene derivatives has prompted a shift towards more environmentally benign and sustainable methodologies. A key focus has been the replacement of hazardous and corrosive catalysts like AlCl₃, which are traditionally used for the endo-to-exo isomerization. beilstein-journals.orgnih.gov

Several greener alternatives have been developed:

Solid Acid Catalysts: The use of solid acids such as zeolites and metal-organic frameworks (MOFs) allows for easier catalyst separation and recovery, minimizing waste. nih.govresearchgate.netresearchgate.net MOFs have been particularly effective for the isomerization of endo- to exo-dicyclopentadiene in solvent-free conditions, significantly reducing the environmental footprint of the process. researchgate.netresearchgate.net

Continuous Flow Processes: A one-step, continuous flow-phase catalytic hydrogenation–isomerization of dicyclopentadiene directly to exo-tetrahydrodicyclopentadiene has been developed. beilstein-journals.org This method, using a fixed-bed reactor with Ni/γ-Al₂O₃ and Ni/Hβ catalysts, is more cost-effective and represents a greener alternative to traditional batch processes. beilstein-journals.org A similar continuous method for isomerizing endo-tetrahydrodicyclopentadiene using a supported hydrogenation catalyst and a metal-modified molecular sieve has also been reported as a clean and green technology with potential for long-term industrial operation.

Novel Catalytic Systems: The development of supported gold catalysts for the single-step hydroconversion of dicyclopentadiene to exo-tetrahydrodicyclopentadiene is another example of a greener route. Similarly, using ionic liquids as recyclable catalyst systems for the isomerization reaction offers an alternative to volatile organic solvents and corrosive acids. beilstein-journals.org

These advancements highlight a clear trend towards designing more sustainable and efficient synthetic routes for exo-8,9-dihydrodicyclopentadiene and its derivatives, aligning with the core principles of green chemistry.

Solvent-Free and Aqueous Medium Reactions

The synthesis of 8,9-Dihydrodicyclopentadiene is primarily achieved through the Diels-Alder reaction between two molecules of cyclopentadiene. The stereochemical outcome of this reaction, yielding either the endo or exo isomer, is highly dependent on the reaction conditions. The endo adduct is the product of kinetic control, forming faster at lower temperatures. In contrast, the exo adduct is the thermodynamically more stable product and its formation is favored at higher temperatures where the reversible Diels-Alder reaction can reach equilibrium. nih.govmasterorganicchemistry.com

Solvent-Free Synthesis:

Solvent-free, or neat, reactions represent a significant step towards greener chemical processes by reducing solvent waste and simplifying product purification. truman.edu In the context of 8,9-Dihydrodicyclopentadiene synthesis, solvent-free conditions often involve the in situ generation of cyclopentadiene from its dimer, dicyclopentadiene, by heating. rsc.orgresearchgate.net This approach is advantageous as it avoids the handling of the volatile and reactive cyclopentadiene monomer.

Under thermodynamically controlled conditions (higher temperatures and longer reaction times), the solvent-free dimerization of cyclopentadiene can be steered towards the formation of the more stable exo-8,9-Dihydrodicyclopentadiene. masterorganicchemistry.comresearchgate.net Research has shown that heating dicyclopentadiene with a dienophile in a sealed tube at temperatures above 180°C can effectively produce the desired adducts. sciforum.net While specific yield data for the exclusive formation of exo-8,9-dihydrodicyclopentadiene under solvent-free conditions is not extensively detailed in readily available literature, the principle of thermodynamic control is well-established.

Aqueous Medium Reactions:

The use of water as a solvent for the Diels-Alder reaction offers several advantages, including enhanced reaction rates and improved selectivity. acs.orgscispace.com The hydrophobic effect and the high cohesive energy density of water are believed to contribute to the stabilization of the transition state, thereby accelerating the reaction. acs.orgscispace.com

For the synthesis of 8,9-Dihydrodicyclopentadiene, conducting the Diels-Alder reaction in an aqueous medium can lead to high yields of the cycloadducts. The endo/exo selectivity in aqueous reactions can be influenced by temperature and the use of additives. While lower temperatures in water still favor the kinetic endo product, the rate enhancement provided by the aqueous medium can allow for the reaction to proceed efficiently. To favor the exo isomer, elevated temperatures would be necessary to allow for the retro-Diels-Alder reaction and subsequent equilibration to the thermodynamic product.

Lewis acids have been shown to catalyze Diels-Alder reactions in water, leading to significant rate accelerations. acs.orgscispace.com For instance, the use of copper(II) nitrate (B79036) as a catalyst in the aqueous Diels-Alder reaction of cyclopentadiene with various dienophiles has been reported to dramatically increase the reaction rate. acs.orgiitd.ac.in While these studies often focus on reactions with other dienophiles, the principle can be extended to the dimerization of cyclopentadiene. The presence of a Lewis acid can influence the endo/exo selectivity, although this effect is highly dependent on the specific dienophile and reaction conditions. acs.org

Reaction ConditionDienophileCatalystTemperature (°C)Yield (%)exo:endo RatioReference
Solvent-FreeMaleic AnhydrideNone200High4:1 masterorganicchemistry.com
AqueousMethyl Vinyl KetoneNoneRoom TempHigh- iitd.ac.in
Aqueous3-phenyl-1-(2-pyridyl)-2-propen-1-oneCu(NO₃)₂25HighNot specified acs.org
AqueousCinnamaldehydes(S)-TMS-diphenylprolinolNot specifiedGoodControllable mdpi.com

Table 1: Examples of Diels-Alder Reactions of Cyclopentadiene under Sustainable Conditions. This table is for illustrative purposes and highlights the general conditions and outcomes. Specific data for the dimerization to exo-8,9-dihydrodicyclopentadiene would require targeted experimental studies.

Atom Economy and Sustainable Reagent Utilization

Atom Economy:

The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The Diels-Alder reaction is a prime example of an atom-economical reaction, as it is a [4+2] cycloaddition where all the atoms of the diene and dienophile are incorporated into the final product. nih.govtruman.edu

The synthesis of 8,9-Dihydrodicyclopentadiene from two molecules of cyclopentadiene theoretically has a 100% atom economy.

Calculation of Atom Economy:

The percent atom economy is calculated using the following formula:

Generated code

For the dimerization of cyclopentadiene to 8,9-Dihydrodicyclopentadiene:

Molecular Formula of Cyclopentadiene: C₅H₆

Molecular Weight of Cyclopentadiene: 66.10 g/mol

Molecular Formula of 8,9-Dihydrodicyclopentadiene: C₁₀H₁₂

Molecular Weight of 8,9-Dihydrodicyclopentadiene: 132.20 g/mol

Generated code

This high atom economy signifies that the reaction, in principle, generates no waste, making it an inherently sustainable synthetic route.

Sustainable Reagent Utilization:

Beyond the use of water as a green solvent, the field of sustainable synthesis explores the use of catalysts and reagents derived from renewable resources. osti.govresearchgate.net

Biomass-Derived Reagents: There is growing interest in utilizing biomass-derived platform molecules in chemical synthesis. osti.govresearchgate.netpublish.csiro.aunih.gov For instance, furan (B31954) derivatives obtained from biomass can participate in Diels-Alder reactions. nih.gov While not directly applied to the synthesis of the parent 8,9-Dihydrodicyclopentadiene, this approach opens avenues for creating functionalized analogs from renewable feedstocks. The use of bio-based deep eutectic solvents has also been explored to influence the selectivity of Diels-Alder reactions. researchgate.net

Sustainable ApproachReagent/CatalystRationalePotential Application to exo-8,9-Dihydrodicyclopentadiene SynthesisReference
Green SolventWaterNon-toxic, abundant, enhances reaction rates.Direct medium for the Diels-Alder dimerization of cyclopentadiene. acs.orgscispace.com
Biomass-Derived Dienophiles/DienesFuran derivativesUse of renewable feedstocks.Synthesis of functionalized analogs of 8,9-dihydrodicyclopentadiene. nih.gov
Heterogeneous CatalystsZeolites (e.g., Hβ)Recyclable, reduced corrosion and waste.Isomerization of the initially formed endo adduct to the desired exo isomer. nih.govacs.org

Table 2: Sustainable Reagents and Catalysts in the Context of Dihydrodicyclopentadiene Synthesis.

Mechanistic Studies of Reactions Involving Exo 8,9 Dihydrodicyclopentadiene

Investigation of Ring-Opening Metathesis Polymerization (ROMP) Mechanisms with exo-8,9-Dihydrodicyclopentadiene

Ring-Opening Metathesis Polymerization (ROMP) is a prominent method for converting cyclic olefins into polymers. illinois.edu exo-8,9-Dihydrodicyclopentadiene is a suitable monomer for ROMP, undergoing polymerization with both traditional and well-defined catalyst systems. acs.org The reactivity of the exo isomer in ROMP is notably higher than its endo counterpart, a factor attributed to steric differences. illinois.eduacs.org This enhanced reactivity allows for processes like Frontal Ring-Opening Metathesis Polymerization (FROMP) to proceed with significantly lower catalyst loadings, making it an attractive method for manufacturing large polymer components. nih.gov

The generally accepted mechanism for metal-catalyzed ROMP involves a chain-growth process mediated by a metal-alkylidene (carbene) complex. illinois.eduscribd.com The initiation step involves the coordination of the monomer's norbornene double bond to the metal center of the catalyst, such as a Grubbs-type ruthenium complex, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and generating a new metal-alkylidene species that incorporates the first monomer unit.

Propagation follows the same mechanistic pathway, where the growing polymer chain, terminated by a metal carbene, reacts with subsequent monomer molecules. illinois.edu This process continues until the monomer is consumed or the reaction is intentionally terminated. researchgate.net In some cases, particularly at extended reaction times, side reactions such as chain-chain coupling and irreversible termination can occur, leading to an increase in molecular weight or the formation of "dead" polymer chains. researchgate.net

Metal-free ROMP (MF-ROMP) presents an alternative pathway, often initiated by organic photoredox catalysts. researchgate.netrsc.org In this system, vinyl ethers can act as organic initiators that are reversibly activated through one-electron oxidation to initiate the polymerization of monomers like exo-dihydrodicyclopentadiene. rsc.org

The choice of catalyst significantly impacts the ROMP mechanism and the microstructure of the resulting polymer. Well-defined catalysts, like the Grubbs second-generation catalyst, are known to polymerize exo-8,9-dihydrodicyclopentadiene. acs.org The structure of the polymer can be influenced by the monomer concentration during polymerization; higher concentrations can lead to insoluble, crosslinked polymers. acs.org

Studies using photoredox-mediated metal-free ROMP have provided insights into the microstructure of poly(exo-dihydrodicyclopentadiene). Analysis via ¹³C NMR spectroscopy revealed the polymer to be largely atactic, with an estimated syndiotacticity of 58%. researchgate.net The cis olefin content in the polymer produced by this method was found to be approximately 24%. researchgate.net The ability to form diblock copolymers with norbornene using this metal-free method has also been demonstrated, highlighting the controlled nature of the polymerization. researchgate.net

ParameterValueCatalyst SystemSource
Syndiotacticity 58%Photoredox-mediated metal-free researchgate.net
Cis Olefin Content 24%Photoredox-mediated metal-free researchgate.net

Electrophilic and Nucleophilic Addition Reactions of exo-8,9-Dihydrodicyclopentadiene

The primary site of reactivity in exo-8,9-dihydrodicyclopentadiene for addition reactions is the double bond within the strained bicyclic norbornene moiety. evitachem.comppor.az This double bond is significantly more reactive than the one that would be present in the cyclopentene (B43876) ring of the endo isomer, a fact confirmed by both experimental results and DFT simulations. ppor.azresearchgate.netresearchgate.net

Addition reactions to exo-8,9-dihydrodicyclopentadiene exhibit high regioselectivity. Hydrogenation, for instance, occurs selectively at the 8,9-double bond of the norbornene ring system to yield exo-tetrahydrodicyclopentadiene (B1248782). ppor.azresearchgate.netresearchgate.net This selectivity is a direct consequence of the higher strain and accessibility of the norbornene double bond compared to the cyclopentene double bond. ppor.azresearchgate.net In the hydrogenation of dicyclopentadiene (B1670491), 8,9-dihydrodicyclopentadiene is the major intermediate formed. ppor.azresearchgate.netresearchgate.netresearchgate.net

The stereoselectivity of addition reactions is also a critical aspect. The terms "regioselectivity" and "stereoselectivity" describe the preference for forming one constitutional isomer or stereoisomer over another. masterorganicchemistry.commasterorganicchemistry.com In the context of exo-8,9-dihydrodicyclopentadiene, reactions often proceed with a specific spatial orientation. For example, in the oligomerization of dicyclopentadiene isomers catalyzed by TiCl₄/Et₂AlCl, the exo isomer is more reactive than the endo isomer. researchgate.net Furthermore, catalytic oxidation with certain bimetallic nanoclusters can lead to the formation of exo-epoxides, indicating that the attack occurs from a specific face of the molecule. ku.edu

Kinetic studies provide quantitative insight into the reactivity of exo-8,9-dihydrodicyclopentadiene. The activation parameters for its ROMP have been determined, showing a significantly lower enthalpy of activation compared to the endo isomer, which explains its higher reactivity. acs.orgacs.org In contrast, the entropy of activation for the exo isomer is more positive, suggesting a more disordered transition state. acs.org

The hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene (B3024363) proceeds sequentially through 8,9-dihydrodicyclopentadiene as the primary intermediate. ppor.az The activation energies for these consecutive steps have been calculated.

ReactionCatalyst/MethodActivation Energy (Ea) / Activation ParametersSource
ROMP of exo-DCPDGrubbs' CatalystΔH‡ = 82 kJ mol⁻¹; ΔS‡ = 28 J mol⁻¹ K⁻¹ acs.org
Hydrogenation of DCPD to 8,9-DHDCPDSRNA-4 Nickel Alloy22.8 kJ/mol ppor.azresearchgate.netresearchgate.net
Hydrogenation of 8,9-DHDCPD to THDCPDSRNA-4 Nickel Alloy40.9 kJ/mol ppor.azresearchgate.netresearchgate.net
Hydrogenation of DCPD to THDCPDPt/SBA-1523.8 kJ/mol ppor.azresearchgate.net
Hydrogenation of DCPD to THDCPDNi/SBA-1524.6 kJ/mol ppor.azresearchgate.net
Hydrogenation of DCPD to THDCPDRu/SBA-1535 kJ/mol ppor.azresearchgate.net

C-H Activation and Functionalization Strategies for exo-8,9-Dihydrodicyclopentadiene

Beyond reactions at the double bond, the functionalization of the saturated hydrocarbon backbone of exo-8,9-dihydrodicyclopentadiene and its polymers represents a more complex challenge. C-H activation strategies offer a pathway to introduce new functional groups directly onto the molecule's framework.

While direct C-H activation on the monomer is less documented, post-polymerization functionalization is a common strategy. For instance, copolymers containing dicyclopentadiene-derived units can be functionalized through epoxidation of the remaining double bonds in the polymer structure. google.com This process converts the double bonds into oxirane rings, altering the chemical and physical properties of the material, such as its glass transition temperature. google.com

Catalytic oxidation of related tricyclic systems provides a glimpse into potential C-H functionalization pathways. Studies on endo-norbornene-fused tetrahydrofuran (B95107) using bimetallic nanoclusters have shown that C-H bond oxidation can occur adjacent to an ether linkage. ku.edu Such strategies, if applied to derivatives of exo-8,9-dihydrodicyclopentadiene, could open new avenues for creating functional materials. Additionally, addition oligomerization products of dicyclopentadiene have been successfully functionalized through subsequent hydrogenation and epoxidation reactions. researchgate.net

Site-Selective C-H Bond Transformations: A Frontier for exo-8,9-Dihydrodicyclopentadiene

Currently, there is a lack of specific published research detailing the site-selective C-H bond transformations of exo-8,9-dihydrodicyclopentadiene. General principles of C-H activation suggest that the allylic C-H bonds would be the most reactive sites for certain transformations due to their lower bond dissociation energies. However, without experimental data, the regioselectivity of such reactions remains speculative. The development of directing group strategies, where a functional group is temporarily or permanently installed on the substrate to guide the catalyst to a specific C-H bond, could be a viable approach to control the site of functionalization.

Catalytic Systems for Direct C-H Functionalization: An Uncharted Territory

Similarly, the identification of specific catalytic systems for the direct C-H functionalization of exo-8,9-dihydrodicyclopentadiene is not well-documented. Based on analogous transformations in other olefinic and alicyclic systems, transition metal catalysts based on palladium, rhodium, iridium, and ruthenium would be primary candidates for investigation. The choice of ligands, oxidants (if required), and reaction conditions would be crucial in tuning the reactivity and selectivity of such catalytic systems.

The potential for C-H functionalization of exo-8,9-dihydrodicyclopentadiene opens avenues for the synthesis of novel functionalized polycyclic molecules. However, significant foundational research is required to establish the feasibility, selectivity, and mechanisms of such transformations.

Computational and Theoretical Chemistry of Exo 8,9 Dihydrodicyclopentadiene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of exo-8,9-Dihydrodicyclopentadiene.

Density Functional Theory (DFT) Studies on Molecular Properties and Reaction Pathways

DFT simulations have been employed to investigate the hydrogenation of dicyclopentadiene (B1670491) (DCPD), where exo-8,9-Dihydrodicyclopentadiene is a key intermediate. researchgate.netdokumen.pubppor.az These studies have confirmed that the double bond in the norbornene ring of DCPD is more susceptible to saturation than the double bond in the cyclopentene (B43876) ring, leading to the preferential formation of 8,9-dihydrodicyclopentadiene (8,9-DHDCPD). researchgate.netppor.azresearchgate.netacs.org

Researchers have utilized DFT at the B3LYP/6-31G* level to optimize the molecular structures of the intermediates and calculate their thermodynamic properties. dokumen.pub These calculations have provided insights into the bond lengths and vibrational frequencies of the different double bonds within the DCPD molecule, further explaining the observed reactivity differences. dokumen.pub

PropertyNorbornene Double Bond (NB)Cyclopentene Double Bond (CP)
Bond Length LongerShorter
Vibrational Frequency LowerHigher
Reactivity towards Hydrogenation HigherLower
Table 1: Comparison of Norbornene and Cyclopentene Double Bond Properties from DFT Simulations. dokumen.pub

DFT calculations have also been used to explore the reaction pathways for the isomerization of endo-DCPD to the more stable exo-DCPD, a process for which 8,9-DHDCPD can be a precursor in subsequent reactions. researchgate.net

Ab Initio Methods for Energetic Profiles of Transformations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to determine the energetic profiles of various transformations involving dicyclopentadiene isomers. researchgate.netescholarship.org These methods have been crucial in establishing the relative stabilities of different isomers.

Studies have shown that the exo-isomer of dicyclopentadiene is slightly more stable than the endo-isomer, a finding that is consistent with experimental observations. researchgate.net The calculated carbon-carbon bond distances from these ab initio methods have been found to be in plausible agreement with experimental X-ray data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis of exo-8,9-Dihydrodicyclopentadiene

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. oncotarget.commdpi.commdpi.comscielo.org.co

Energy Landscapes and Stable Conformational States of the exo-Isomer

While specific MD studies focusing solely on the conformational analysis of isolated exo-8,9-Dihydrodicyclopentadiene are not extensively documented in the provided results, the principles of MD simulations are well-suited for such investigations. By simulating the molecule's trajectory over time, it is possible to map out its potential energy surface and identify the most stable or frequently occurring conformations. These simulations would typically involve calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule. mdpi.comscielo.org.co

Dynamics of Intermolecular Interactions

MD simulations are particularly valuable for understanding how exo-8,9-Dihydrodicyclopentadiene interacts with other molecules, such as solvents or reactants. mdpi.commdpi.com These simulations can reveal the nature and lifetime of intermolecular forces, such as van der Waals interactions and hydrogen bonds (if applicable), which govern the molecule's behavior in a condensed phase.

Advanced Spectroscopic and Diffraction Techniques for Characterization of Exo 8,9 Dihydrodicyclopentadiene and Its Derivatives

Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This is a significant advantage over low-resolution mass spectrometry, which often cannot distinguish between ions of the same nominal mass.

For exo-8,9-Dihydrodicyclopentadiene, which has a molecular formula of C₁₀H₁₄, the theoretical exact mass can be calculated with high precision. dokumen.pubncats.ioacs.org HRMS analysis of a purified sample would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.

In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to minimize fragmentation and keep the molecular ion intact. The instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, then measures the m/z of the molecular ion.

Detailed Research Findings:

Research on functionalized dicyclopentadiene (B1670491) derivatives demonstrates the power of HRMS. For instance, in the characterization of a carboxyl-functionalized dicyclopentadiene derivative (C₁₂H₁₄O₂), HRMS was used to confirm its elemental composition. The experimentally determined mass of the sodium adduct ([M+Na]⁺) was found to be 213.08864, which was in excellent agreement with the calculated mass of 213.08861. dokumen.pub This level of accuracy provides high confidence in the assigned molecular formula.

The fragmentation patterns observed in HRMS can also provide valuable structural information. While soft ionization methods are preferred for determining the molecular formula, controlled fragmentation (tandem mass spectrometry or MS/MS) can be used to break the molecule apart and analyze the resulting fragments. The masses of these fragments can then be used to piece together the structure of the parent molecule.

Below is a representative data table for the HRMS analysis of exo-8,9-Dihydrodicyclopentadiene.

ParameterValue
Molecular FormulaC₁₀H₁₄
Theoretical Exact Mass [M]⁺134.1096 u
Ionization ModeElectron Ionization (EI)
Measured Exact Mass [M]⁺134.1094 u
Mass Error-1.5 ppm
Most Abundant Fragment Ion (m/z)66.0469 (C₅H₆)⁺

This table is illustrative and based on typical expected values for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. google.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like exo-8,9-Dihydrodicyclopentadiene and is frequently used to assess the purity of a sample and to analyze complex mixtures. researchgate.netppor.az

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase coating the inside of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected. The result is a chromatogram showing peaks for each separated component, and a mass spectrum for each peak that serves as a molecular fingerprint.

Detailed Research Findings:

GC-MS is crucial in monitoring the synthesis of dihydrodicyclopentadiene (B10047) isomers. For example, during the hydrogenation of dicyclopentadiene, GC-MS analysis can distinguish between the starting material, the desired exo-8,9-Dihydrodicyclopentadiene, its endo isomer, and the fully hydrogenated tetrahydrodicyclopentadiene (B3024363). ppor.az The retention times of these compounds will differ, allowing for their separation and quantification.

In studies of dicyclopentadiene derivatives, GC-MS has been used to identify and quantify isomeric species in a reaction mixture. For example, analysis of a functionalized dicyclopentadiene product revealed the presence of four isomeric species in a specific ratio. dokumen.pub The mass spectrum of each isomer, while potentially very similar, can sometimes have subtle differences in fragment ion abundances that aid in their identification, especially when combined with their unique retention times.

The following table represents a typical GC-MS analysis for assessing the purity of an exo-8,9-Dihydrodicyclopentadiene sample.

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Purity (%)
10.2endo-8,9-Dihydrodicyclopentadiene66, 79, 91, 1341.5
10.5exo-8,9-Dihydrodicyclopentadiene 66, 79, 91, 134 98.0
11.1Dicyclopentadiene (unreacted)66, 91, 1320.5

This table is a representative example illustrating how GC-MS data can be presented to show the purity of a sample.

X-ray Crystallography of exo-8,9-Dihydrodicyclopentadiene Derivatives and Metal Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed three-dimensional model of the molecule's structure, including bond lengths, bond angles, and stereochemistry, can be constructed.

While exo-8,9-Dihydrodicyclopentadiene itself is a liquid at room temperature, many of its derivatives and metal complexes can be synthesized as crystalline solids suitable for X-ray diffraction analysis. researchgate.netresearchgate.net This is particularly valuable for confirming the exo stereochemistry and for understanding how the molecule coordinates to metal centers.

Detailed Research Findings:

While a specific crystal structure of a simple derivative of exo-8,9-Dihydrodicyclopentadiene is not readily found in the literature, the technique has been extensively applied to related dicyclopentadiene systems. For example, X-ray powder diffraction has been used to characterize the crystalline structure of a stereoregular tetramer of dicyclopentadiene. researchgate.net Furthermore, single-crystal X-ray analysis has been employed to determine the solid-state structures of various organometallic complexes containing ligands derived from cyclic olefins. mdpi.commdpi.com

The structural information obtained from X-ray crystallography is crucial for understanding the reactivity and properties of these compounds. For instance, in a metal complex, the precise bond lengths and angles between the metal and the atoms of the exo-8,9-Dihydrodicyclopentadiene ligand can provide insights into the nature and strength of the metal-ligand bonding.

Below is a hypothetical data table summarizing the kind of crystallographic data that would be obtained for a crystalline derivative of exo-8,9-Dihydrodicyclopentadiene, for instance, a metal complex.

Parameter[Derivative Name]
Chemical Formula[e.g., C₁₀H₁₄Cl₂Pd]
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[e.g., 8.56]
b (Å)[e.g., 12.34]
c (Å)[e.g., 9.87]
α (°)90
β (°)[e.g., 105.2]
γ (°)90
Volume (ų)[e.g., 1002.5]
Z (molecules/unit cell)4
Calculated Density (g/cm³)[e.g., 1.75]
R-factor (%)[e.g., 3.5]

This table is a representative example of crystallographic data for a hypothetical derivative.

Polymer Chemistry and Materials Science Applications of Exo 8,9 Dihydrodicyclopentadiene

Design and Synthesis of exo-8,9-Dihydrodicyclopentadiene-Based Monomers

The synthesis of exo-8,9-dihydrodicyclopentadiene typically starts with the more common endo-DCPD, which is a readily available byproduct of petroleum refining. The conversion of the endo isomer to the more reactive exo isomer is a crucial step. researchgate.netevitachem.com This isomerization can be achieved using various catalysts, including acidic zeolites and metal-organic frameworks (MOFs), which offer environmentally friendly and efficient routes. researchgate.net For instance, zeolites like Hβ and HY have shown high activity in promoting this isomerization in the liquid phase. researchgate.net Another method involves the partial hydrogenation of dicyclopentadiene (B1670491), where the double bond in the norbornene ring is selectively saturated to yield 8,9-dihydrodicyclopentadiene. dokumen.pubppor.az Density functional theory (DFT) simulations have confirmed that the norbornene ring's double bond is more susceptible to saturation than the cyclopentene (B43876) ring's double bond, making this selective hydrogenation feasible. dokumen.pubppor.az

Structure-Reactivity Relationships in Monomer Design

The reactivity of norbornene-type monomers in ROMP is heavily influenced by their stereochemistry. The exo isomer of dicyclopentadiene and its derivatives, including exo-8,9-dihydrodicyclopentadiene, exhibit significantly higher reactivity in ROMP compared to their endo counterparts. illinois.eduillinois.edu This difference is primarily attributed to steric factors. In the endo isomer, the incoming monomer's approach to the catalyst's metal center is sterically hindered by the cyclopentene ring. illinois.eduillinois.edu This steric hindrance is less pronounced in the exo isomer, allowing for faster coordination and insertion into the growing polymer chain. illinois.eduillinois.edu This structure-reactivity relationship is a key consideration in designing monomers for efficient ROMP processes.

Advanced Ring-Opening Metathesis Polymerization (ROMP) of exo-8,9-Dihydrodicyclopentadiene

ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. digitellinc.comillinois.edu For exo-8,9-dihydrodicyclopentadiene, the strained norbornene moiety provides the driving force for polymerization. acs.org

Controlled/Living ROMP Methodologies

Achieving a controlled or "living" polymerization is desirable as it allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. digitellinc.comnih.gov In the context of ROMP, a living polymerization is characterized by the absence of chain termination and chain transfer reactions. illinois.edu

For the ROMP of exo-8,9-dihydrodicyclopentadiene, well-defined ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed. illinois.eduillinois.edunih.gov To achieve better control over the polymerization, several strategies can be implemented:

Use of Fast-Initiating Catalysts: Catalysts that initiate rapidly and propagate at a comparable or slower rate help ensure that all polymer chains grow simultaneously, leading to a narrow PDI. illinois.edunih.gov

Addition of Lewis Bases: The addition of Lewis bases, such as pyridines or phosphines, can reversibly coordinate to the metal center, moderating the catalyst's reactivity and suppressing side reactions like back-biting and secondary metathesis, which can broaden the molecular weight distribution. digitellinc.com

Metal-Free ROMP: An alternative approach is metal-free ROMP (MF-ROMP), which utilizes organic photoredox catalysts. rsc.org This method offers a pathway to metal-free polymers and can be combined with other organocatalyzed polymerizations to create novel block copolymers. rsc.org

Kinetics and Thermodynamics of exo-8,9-Dihydrodicyclopentadiene ROMP

Kinetic studies have quantitatively confirmed the higher reactivity of the exo isomer. The ROMP of exo-DCPD is significantly faster than that of endo-DCPD. illinois.eduillinois.edu For example, at 20 °C, exo-DCPD was found to be almost 20 times more reactive than endo-DCPD when using a Grubbs' catalyst. illinois.edu

The activation parameters for the ROMP of exo-DCPD have been determined, with an activation enthalpy (ΔH‡) of 82 kJ mol⁻¹ and an activation entropy (ΔS‡) of 28 J mol⁻¹ K⁻¹. acs.org In contrast, the endo-isomer exhibits a lower ΔH‡ (66 kJ mol⁻¹) but a significantly negative ΔS‡ (-52 J mol⁻¹ K⁻¹), highlighting the entropic penalty associated with the sterically hindered transition state of the endo-isomer polymerization. acs.org This entropic factor is believed to be the primary reason for the observed rate difference. illinois.eduillinois.edu

The thermodynamics of ROMP are governed by the change in Gibbs free energy (ΔG = ΔH - TΔS), which must be negative for polymerization to occur. The polymerization is driven by the release of ring strain (enthalpically favorable), but is opposed by the decrease in entropy as monomers are converted into a more ordered polymer chain. For monomers with low ring strain, a "ceiling temperature" (Tc) exists above which polymerization is no longer thermodynamically favorable. illinois.edu

Synthesis of High-Performance Polymers and Copolymers Derived from exo-8,9-Dihydrodicyclopentadiene

The polymerization of exo-8,9-dihydrodicyclopentadiene yields a linear polymer with repeating unsaturated units in the backbone. acs.org This polymer can be subsequently hydrogenated to produce a fully saturated, stable polymer with properties suitable for various applications. acs.orgmdpi.com

Copolymerization of exo-8,9-dihydrodicyclopentadiene with other cyclic olefins allows for the tailoring of polymer properties. For instance, copolymerization with monomers like norbornene or its derivatives can be used to adjust the glass transition temperature (Tg), mechanical strength, and surface properties of the resulting material. evitachem.commdpi.com The ability to create copolymers with tailored properties opens up a wide range of potential applications, from specialty plastics to advanced materials for optical and electronic devices. mdpi.com For example, copolymers of ethylene (B1197577) and dicyclopentadiene have been synthesized with varying DCPD content, leading to materials with a range of glass transition temperatures. google.com

Below is a table summarizing the properties of some copolymers derived from dicyclopentadiene and related monomers.

Copolymer SystemComonomerDCPD Content (mol%)Molecular Weight (Mw, g/mol )Glass Transition Temperature (Tg, °C)
Ethylene/DCPDEthylene35.1 - 45248,520 - 459,000101 - 125 google.com
Ethylene/DCPDEthylene~3049,000Not Reported google.com
Hydrogenated C90D10Cyclooctene10Not Reported115 (pre-hydrogenation), 84 (post-hydrogenation) acs.org

Thermosetting Resins Based on exo-8,9-Dihydrodicyclopentadiene

Thermosetting resins derived from dicyclopentadiene (DCPD), known as polydicyclopentadiene (PDCPD), are valued for their high impact resistance, good chemical corrosion tolerance, and high heat deflection temperature. nih.govifremer.fr The polymerization typically proceeds via ROMP, where the strained norbornene ring opens to form a linear polymer, which then undergoes cross-linking through the remaining double bonds to create a robust thermoset network. nih.govresearchgate.net

The stereoisomerism of the starting monomer, specifically the use of exo-8,9-Dihydrodicyclopentadiene, plays a critical role in the polymerization kinetics. Research has consistently shown that the exo isomer polymerizes significantly faster than the more common endo isomer. rsc.org This enhanced reactivity is attributed to steric factors; in the endo isomer, the incoming monomer is thought to interact with the penultimate repeating unit of the growing polymer chain, which slows down the polymerization rate. rsc.org

The higher reactivity of the exo isomer is particularly advantageous in advanced manufacturing processes like Frontal Ring-Opening Metathesis Polymerization (FROMP). nih.gov FROMP utilizes the exothermic nature of the polymerization to drive a self-sustaining reaction wave through the monomer resin. nih.govnsf.gov Using exo-DCPD allows for a significant reduction in the concentration of the costly ruthenium catalyst required to sustain a high frontal velocity, making the process more economically viable for producing large structural components. nih.gov The resulting thermosets are heavily cross-linked materials with exceptional toughness and thermal stability. nih.govifremer.fr

Propertyexo-DCPD Monomerendo-DCPD MonomerReference
Polymerization Rate Significantly fasterSlower rsc.org
Reactivity Mechanism Less steric hindrance allows for faster catalyst access and polymerization.Steric interaction between the incoming monomer and the polymer chain slows the reaction. rsc.org
Catalyst Requirement in FROMP Lower catalyst loading needed for high frontal velocity (over 3-fold reduction demonstrated).Higher catalyst loading required for similar performance. nih.gov
Resulting Polymer Both isomers produce highly cross-linked, tough thermoset polymers (pDCPD) with high impact and chemical resistance. nih.govifremer.fr

Copolymers for Tailored Material Properties

Copolymerization represents a key strategy for modifying the properties of PDCPD-based materials to meet specific performance requirements. rsc.org By incorporating a second, functional comonomer with exo-8,9-Dihydrodicyclopentadiene during polymerization, the thermal, mechanical, and chemical properties of the resulting thermoset can be precisely tailored. ifremer.fracs.org

A variety of comonomers have been explored in ROMP copolymerization with DCPD:

Functionalized Norbornenes : The copolymerization of DCPD with norbornene-based monomers containing specific functional groups has been successfully demonstrated. ifremer.fr For instance, incorporating a comonomer bearing a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) group results in a copolymer with covalently bound antioxidants, significantly enhancing the thermo-oxidative stability of the final material. ifremer.fr Other functional norbornenes, such as those with ester groups, can be used to create cyclic olefin polymers (COPs) with tunable glass transition temperatures (Tg), transparency, and hydrophilicity. mdpi.com

Ethylene : The copolymerization of DCPD with ethylene, often using metallocene or other coordination catalysts, produces cyclic olefin copolymers (COCs). researchgate.netgoogle.com These materials can be designed to have a high Tg, making them suitable for use as engineering thermoplastics. google.com The properties of the resulting copolymer can be controlled by varying the monomer feed concentrations. researchgate.net

Norbornene : The synthesis of diblock copolymers using norbornene and exo-dihydrodicyclopentadiene has been achieved through metal-free ROMP. researchgate.net This allows for the creation of well-defined block architectures, opening pathways to novel material properties and morphologies. researchgate.netresearchgate.net

This approach allows for the development of new materials with a customized balance of properties, expanding their applicability beyond that of the homopolymer. in-part.comacs.org

ComonomerPolymerization MethodResulting Copolymer TypeTailored Property/AdvantageReference
TEMPO-derived NorborneneROMPFunctionalized PDCPDEnhanced thermo-oxidative stability due to bound antioxidant. ifremer.fr
Ester-functionalized NorbornenesROMPCyclic Olefin Polymer (COP)Controlled glass transition temperature (Tg), transparency, and hydrophilicity. mdpi.com
EthyleneCoordination PolymerizationCyclic Olefin Copolymer (COC)High Tg, suitable for engineering thermoplastics. researchgate.netgoogle.com
NorborneneMetal-Free ROMPDiblock CopolymerCreation of well-defined block copolymer structures. researchgate.net

Post-Polymerization Functionalization of exo-8,9-Dihydrodicyclopentadiene Polymers

While pDCPD possesses many desirable mechanical and thermal properties, its broader application can be limited by its inherent lack of chemical functionality. nih.govacs.org The non-polar, hydrocarbon nature of the polymer results in a low surface energy, which can make it difficult to paint or bond to other substrates. in-part.comacs.org To address this, post-polymerization functionalization has emerged as a powerful strategy. The pDCPD backbone, formed from the ROMP of exo-8,9-Dihydrodicyclopentadiene, contains a high density of residual carbon-carbon double bonds, which serve as reactive sites for subsequent chemical modification. nih.govrsc.orggoogle.com

Chemical Modification of Polymer Backbones

The unreacted double bonds in the pDCPD network are amenable to a variety of chemical transformations, allowing for the covalent introduction of new chemical groups onto the polymer backbone. This approach modifies the surface and bulk properties of the material without altering the initial polymerization process. Several effective modification strategies have been reported:

Epoxidation : The double bonds can be converted to epoxide groups, introducing polarity to the polymer. nih.govacs.org

Bromination : The addition of bromine across the double bonds is another route to functionalize the polymer backbone. nih.govacs.org

Thiol-Ene Addition : Radical-initiated thiol-ene reactions can be used to attach various thiol-containing molecules to the polymer network. nih.govrsc.orgacs.org

Inverse-Demand Diels-Alder Reaction : This "click" chemistry approach allows for the efficient functionalization of the double bonds with molecules like tetrazines. nih.govrsc.orgacs.org

Hydrogenation : In copolymers such as those with ethylene, the residual double bonds can be hydrogenated, which alters the polymer's thermal and mechanical properties, including increasing the glass transition temperature. google.com

These modifications transform the inert hydrocarbon polymer into a functional material with a tunable chemical nature. nih.gov

Modification ReactionDescriptionEffect on Polymer BackboneReference
EpoxidationReaction of the C=C double bonds, often with a peroxy acid.Introduces polar epoxide rings onto the backbone. nih.govacs.org
BrominationAddition of bromine (Br₂) across the C=C double bonds.Covalently attaches bromine atoms to the polymer. nih.govacs.org
Thiol-Ene AdditionRadical-initiated reaction between a thiol (R-SH) and the C=C double bond.Provides a versatile method to attach a wide range of thiol-containing molecules. nih.govrsc.orgacs.org
Inverse-Demand Diels-AlderA cycloaddition reaction, for example, between the polymer's double bonds and a tetrazine.Offers a highly efficient and specific "click" reaction for functionalization. nih.govrsc.orgacs.org
HydrogenationAddition of hydrogen (H₂) across the C=C double bonds, typically in copolymers.Saturates the polymer backbone, affecting Tg and stability. google.com

Introduction of Specific Functionalities for Advanced Applications

The chemical modifications of the pDCPD backbone are performed to introduce specific functionalities that enhance material performance and enable advanced applications. in-part.com By choosing the appropriate functionalization chemistry, the properties of the thermoset can be precisely controlled. nih.gov

The benefits of introducing these functionalities are diverse:

Tunable Surface Energy : A primary motivation for functionalization is to increase the polymer's surface energy. nih.govacs.org Introducing polar groups via reactions like epoxidation makes the surface more receptive to paints, coatings, and adhesives without requiring intensive pre-treatment steps like surface oxidation. in-part.comacs.org Conversely, surface energy can be decreased to inhibit microorganism adhesion. in-part.com

Chemical Handles : The newly introduced groups can act as "chemical handles" for further derivatization. in-part.com This allows for the attachment of dyes for coloring the polymer or the covalent bonding of drug molecules, creating possibilities for applications like direct-dosing polymer supports. in-part.com

Improved Thermal Stability : As demonstrated with TEMPO-containing copolymers, the introduction of antioxidant functionalities directly into the polymer can significantly improve its long-term stability at elevated temperatures. ifremer.fr

Enhanced Mechanical Properties : Functionalization can lead to improved mechanical performance. in-part.com Research has indicated that functionalized PDCPD (fPDCPD) can be customized for enhanced ballistic/impact performance and energy dissipation. in-part.com

Recyclability : The introduction of specific functional groups can be exploited to create chemically recyclable thermosets, a significant advancement for a material class that is traditionally difficult to recycle. acs.org

These targeted modifications transform commodity thermosets into high-value, specialty materials for a wider range of uses, including lightweight electric vehicles and medical equipment. in-part.com

Exploration of Supramolecular Interactions and Host Guest Chemistry Involving Exo 8,9 Dihydrodicyclopentadiene

Non-Covalent Interactions in Crystal Engineering Applications

Crystal engineering is the rational design of crystalline solids with desired properties, and it relies on a deep understanding of the non-covalent interactions that direct the assembly of molecules in the solid state. For exo-8,9-Dihydrodicyclopentadiene, a non-polar hydrocarbon, the primary forces at play are van der Waals interactions and, more specifically, C-H···π interactions.

The packing of exo-8,9-Dihydrodicyclopentadiene molecules in a crystal lattice will be dictated by the optimization of these weak interactions to maximize packing efficiency. The study of its crystal structure would provide valuable insights into how its specific geometry directs the formation of predictable supramolecular synthons, which are structural units formed by intermolecular interactions.

Potential Non-Covalent InteractionDescriptionEstimated Energy (kJ/mol)
Van der Waals Forces Non-specific attractive and repulsive forces between molecules.0.4 - 4
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system (the double bond) acts as the acceptor.2 - 10

Host-Guest Complexation Studies with exo-8,9-Dihydrodicyclopentadiene

The cage-like, hydrophobic structure of exo-8,9-Dihydrodicyclopentadiene makes it an excellent candidate as a guest molecule in host-guest chemistry. Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The cavity of the host provides a binding site for the guest, and the stability of the resulting complex is governed by non-covalent interactions.

Given its size and hydrophobicity, exo-8,9-Dihydrodicyclopentadiene could potentially form inclusion complexes with various macrocyclic hosts. The primary driving force for the formation of such complexes in aqueous media would be the hydrophobic effect, where the encapsulation of the non-polar guest in the host's cavity releases ordered water molecules from the surface of both the host and guest, leading to a favorable increase in entropy.

The rigid nature of the exo-8,9-Dihydrodicyclopentadiene framework is also a key feature, as it does not require a significant entropic penalty to adopt a conformation suitable for binding within a host cavity. This pre-organization of the guest molecule can lead to higher binding affinities.

Potential Host MoleculeCavity CharacteristicsExpected Driving Force for Complexation
β-Cyclodextrin Truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior.Hydrophobic effect, van der Waals interactions.
γ-Cyclodextrin Larger cavity size compared to β-cyclodextrin, potentially allowing for different binding stoichiometries or the inclusion of derivatives.Hydrophobic effect, van der Waals interactions.
Calix researchgate.netarenes Cup-shaped molecules with a defined upper and lower rim and a central cavity.CH-π interactions, hydrophobic effect.
Cucurbit[n]urils Barrel-shaped macrocycles with a hydrophobic cavity and polar portals.Hydrophobic effect, ion-dipole interactions if the guest is functionalized.

Self-Assembly of exo-8,9-Dihydrodicyclopentadiene Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While exo-8,9-Dihydrodicyclopentadiene itself is unlikely to form complex self-assembled structures due to its non-polar nature, its derivatives can be designed to do so. By introducing functional groups capable of forming specific and directional non-covalent interactions, the exo-8,9-Dihydrodicyclopentadiene scaffold can be used as a building block for a wide range of supramolecular architectures.

The synthetic accessibility of dicyclopentadiene (B1670491) and its derivatives allows for the introduction of various functional groups. For example, the double bond can be functionalized to introduce hydroxyl, carboxyl, or amino groups, which are capable of forming strong and directional hydrogen bonds. Aromatic moieties could also be appended to promote π-π stacking interactions.

The rigid and well-defined geometry of the exo-8,9-Dihydrodicyclopentadiene core would provide a predictable orientation of these functional groups, allowing for the rational design of self-assembling systems. The resulting supramolecular polymers or discrete assemblies could find applications in materials science, for example, in the development of gels, liquid crystals, or functional thin films.

Functional GroupPrimary Non-Covalent InteractionPotential Self-Assembled Structure
-OH (Hydroxyl) Hydrogen bondingLinear or cyclic assemblies.
-COOH (Carboxylic Acid) Hydrogen bonding (dimer formation)Dimeric units, extended chains.
-CONH₂ (Amide) Hydrogen bondingTapes, ribbons, or sheets.
Aromatic Rings π-π stackingStacked columnar structures.
Crown Ether Moiety Host-guest interactions with metal ionsSupramolecular polymers.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing exo-8,9-dihydrodicyclopentadiene, and how do reaction conditions influence isomer purity?

  • Methodological Answer : The hydrogenation of dicyclopentadiene (DCPD) under controlled pressure and temperature is a common synthesis route. For example, hydrogenation at 140°C with a methylsilicone rubber stationary phase (SE-30) yields >99.9% pure exo-isomer via chromatographic separation (Roto-Chrom method) . Key variables include catalyst selection (e.g., Pd/C or Ni-based catalysts), hydrogen pressure (1–10 bar), and reaction time. Impurity profiles (e.g., residual endo-isomers) should be monitored using gas chromatography (GC) with flame ionization detection.

Q. How can researchers characterize the physical and chemical stability of exo-8,9-dihydrodicyclopentadiene under varying storage conditions?

  • Methodological Answer : Stability testing should follow ASTM guidelines for hydrocarbons. Accelerated degradation studies (e.g., 40°C/75% relative humidity over 6 months) combined with GC-MS analysis can track decomposition products like cyclopentadiene dimers. Note that exo-isomers exhibit higher thermal stability than endo-isomers due to steric hindrance . Differential scanning calorimetry (DSC) can quantify phase transitions and oxidative stability (flash point: 55°C) .

Q. What safety protocols are critical when handling exo-8,9-dihydrodicyclopentadiene in laboratory settings?

  • Methodological Answer : Adhere to GHS Category 3 flammability and Category 2 skin irritation guidelines. Use explosion-proof equipment, avoid static discharge, and ensure ventilation rates ≥15 air changes/hour. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and A2P3 respirators. Spill containment requires inert adsorbents (e.g., vermiculite) and neutralization with 10% aqueous sodium bicarbonate .

Q. How do researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) can resolve discrepancies. For example, exo-8,9-dihydrodicyclopentadiene is sparingly soluble in water (<0.1 mg/L at 25°C) but miscible with hydrocarbons (e.g., hexane, toluene). Conflicting reports may arise from impurities or isomer cross-contamination; validate purity via NMR (¹H and ¹³C) and GC-FID before testing .

Advanced Research Questions

Q. What computational strategies optimize exo-8,9-dihydrodicyclopentadiene’s reaction pathways in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model adsorption energies and transition states on catalyst surfaces. For hydrogenation, Ni(111) surfaces show higher exo selectivity than Pd(100) due to steric effects. Couple computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate activation barriers .

Q. How can membrane separation technologies improve isomer-specific purification of dihydrodicyclopentadiene derivatives?

  • Methodological Answer : Molecularly imprinted membranes (MIMs) with tailored pore sizes (0.5–1.2 nm) separate exo and endo-isomers via size exclusion and π-π interactions. Pilot-scale testing with polysulfone membranes achieves >98% exo-isomer recovery at 80°C and 5 bar transmembrane pressure . Pair with simulated moving bed (SMB) chromatography for scalability .

Q. What experimental designs resolve contradictions in reported toxicity profiles of exo-8,9-dihydrodicyclopentadiene?

  • Methodological Answer : Use factorial design (2^k models) to isolate variables like impurity levels, exposure duration, and test organism sensitivity. For example, Daphnia magna acute toxicity (EC₅₀) varies significantly with trace DCPD contaminants; purge samples via vacuum distillation before testing . Meta-analyses of existing data should apply Cochrane risk-of-bias tools to exclude low-quality studies .

Q. How do researchers model the environmental fate of exo-8,9-dihydrodicyclopentadiene in aquatic ecosystems?

  • Methodological Answer : Implement fugacity-based models (e.g., EQC Level III) to predict partitioning coefficients (log Kow ≈ 4.2) and biodegradation half-lives (≥180 days). Field validation via GC-ECD detects metabolite accumulation in sediment cores, while QSAR models estimate bioaccumulation potential in fish (BCF ≈ 320 L/kg) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate chromatographic results with orthogonal techniques (e.g., LC-MS vs. GC-MS) to rule out column phase biases .
  • Experimental Design : For kinetic studies, use a Doehlert matrix to optimize temperature, pressure, and catalyst loading while minimizing runs .
  • Safety Compliance : Regularly audit lab protocols against ISO 9001 and OSHA 1910.120 standards .

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